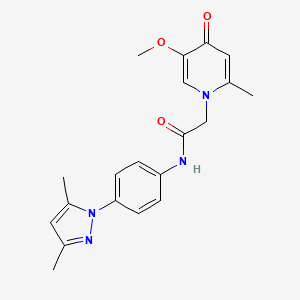
N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrazole ring and a pyridine ring, which are common motifs in medicinal chemistry due to their biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Formation of the pyridine ring: This can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling reactions: The pyrazole and pyridine rings can be coupled using various cross-coupling reactions such as Suzuki or Heck reactions.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with pyrazole and pyridine rings are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar biological activities.
Medicine
Medicinally, compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and anti-microbial properties. This compound could be a candidate for drug development in these areas.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with various enzymes and receptors, modulating their activity. This could involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide: can be compared to other heterocyclic compounds with similar structures, such as:
Uniqueness
What sets this compound apart is its unique combination of the pyrazole and pyridine rings, which could confer a distinct set of biological activities and chemical reactivity.
特性
分子式 |
C20H22N4O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-13-9-15(3)24(22-13)17-7-5-16(6-8-17)21-20(26)12-23-11-19(27-4)18(25)10-14(23)2/h5-11H,12H2,1-4H3,(H,21,26) |
InChIキー |
RNTIRIJDFKBYPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)CN3C=C(C(=O)C=C3C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353991.png)
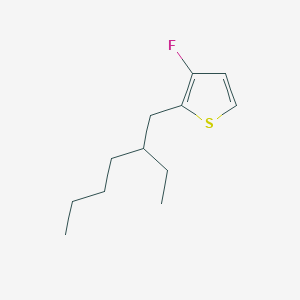

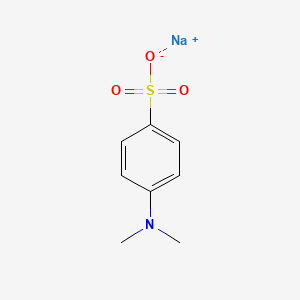
![2,6-Dimethoxy-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13354012.png)
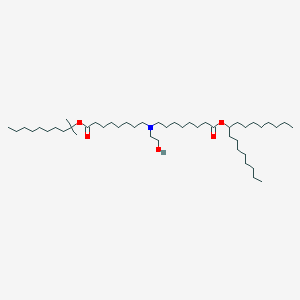
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354024.png)
![2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13354032.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
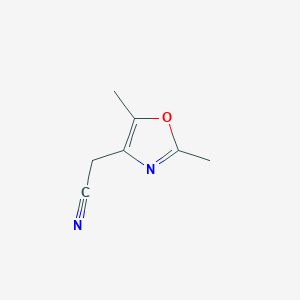
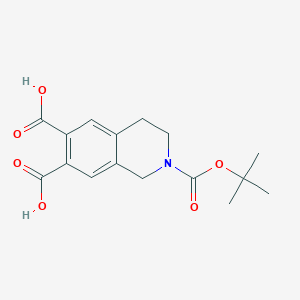
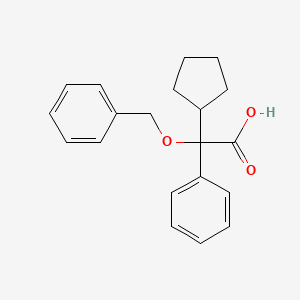
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13354060.png)

